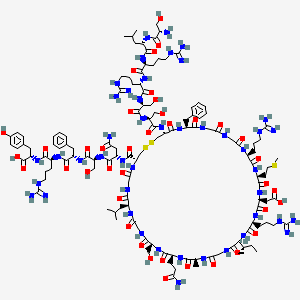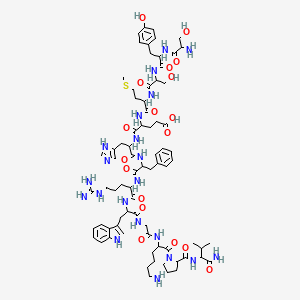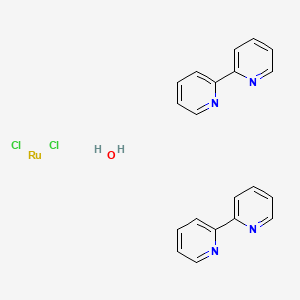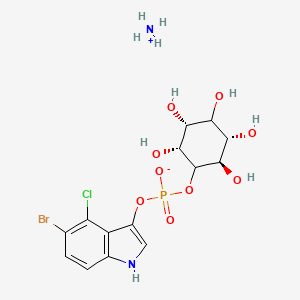
2-(4-Methoxyphenyl)acetic anhydride
Vue d'ensemble
Description
Chemical Reactions Analysis
Anhydrides, including “2-(4-Methoxyphenyl)acetic anhydride”, can undergo various reactions. They can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides . The specific reactions that “2-(4-Methoxyphenyl)acetic anhydride” undergoes are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
2-(4-Methoxyphenyl)acetic anhydride has applications in the synthesis of various chemical compounds. For instance, Farouk, Ibrahim, and El-Gohary (2021) utilized a derivative of this compound in the synthesis of nitrogen heterocyclic compounds like pyrazoles, pyrimidines, and diazepines, highlighting its role as a building block in complex chemical reactions (Farouk, Ibrahim, & El-Gohary, 2021).
Catalysis and Acylation Reactions
In the field of catalysis, 2-(4-Methoxyphenyl)acetic anhydride is involved in acylation reactions. A study by Andy et al. (2000) discussed its use in the acylation of 2-methoxynaphthalene, demonstrating its effectiveness in catalyzing specific chemical transformations (Andy et al., 2000).
Kinetics and Mechanism Studies
Understanding the kinetics and mechanisms of reactions involving 2-(4-Methoxyphenyl)acetic anhydride is also a significant area of research. Queen and Nour (1976) provided insights into the hydrolysis of related compounds, contributing to a deeper understanding of its chemical behavior (Queen & Nour, 1976).
Biological Activity and Applications
The compound has been explored for its potential biological activity. For example, Harini et al. (2014) synthesized novel compounds using a derivative of 2-(4-Methoxyphenyl)acetic anhydride and assessed their antimicrobial and antioxidant potential, indicating its relevance in medicinal chemistry (Harini et al., 2014).
Zeolite Catalysis
Another study by Botella et al. (2003) explored the acylation of 2-methoxynaphthalene over zeolite catalysts using 2-(4-Methoxyphenyl)acetic anhydride, providing insights into shape-selective catalysis (Botella et al., 2003).
Mécanisme D'action
Target of Action
It is known that anhydrides like 4-methoxyphenylacetic anhydride generally react with nucleophiles, which could be various biological targets .
Mode of Action
4-Methoxyphenylacetic Anhydride, as an anhydride, is likely to undergo nucleophilic acyl substitution reactions . The general mechanism involves a nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . This interaction with its targets can lead to various changes depending on the specific biological context.
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)acetyl] 2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-15-7-3-13(4-8-15)11-17(19)23-18(20)12-14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCAEIXHUXBNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555634 | |
| Record name | (4-Methoxyphenyl)acetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3951-10-8 | |
| Record name | (4-Methoxyphenyl)acetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxyphenylacetic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)




